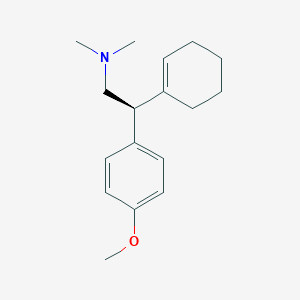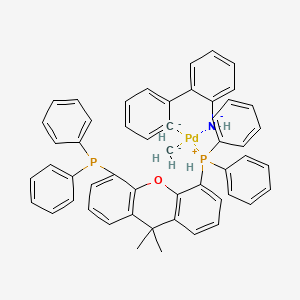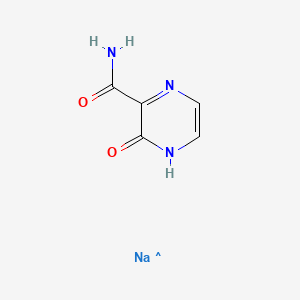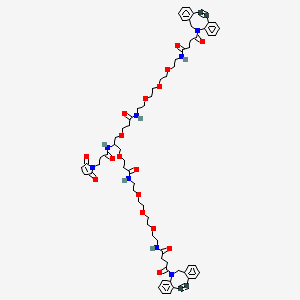
Methyl 2-(2-bromo-1-methyl-1H-indol-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-bromo-1-methyl-1H-indol-3-yl)acetate is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a bromine atom attached to the indole ring, which can influence its reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-bromo-1-methyl-1H-indol-3-yl)acetate typically involves the bromination of a precursor indole compound followed by esterification. One common method involves the reaction of 2-bromo-1-methyl-1H-indole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Purification is typically achieved through column chromatography and recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(2-bromo-1-methyl-1H-indol-3-yl)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The indole ring can be oxidized to form different functional groups.
Reduction: The compound can be reduced to remove the bromine atom or to modify the ester group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Formation of substituted indole derivatives.
Oxidation: Formation of indole-3-carboxylic acid or other oxidized products.
Reduction: Formation of de-brominated indole derivatives or reduced ester compounds.
Applications De Recherche Scientifique
Methyl 2-(2-bromo-1-methyl-1H-indol-3-yl)acetate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antiviral drugs.
Biological Studies: Employed in the study of indole-based signaling pathways and their role in cellular processes.
Chemical Biology: Utilized in the design of molecular probes to investigate biological systems.
Material Science: Explored for its potential use in the development of organic electronic materials.
Mécanisme D'action
The mechanism of action of Methyl 2-(2-bromo-1-methyl-1H-indol-3-yl)acetate is largely dependent on its interaction with biological targets. The bromine atom can enhance the compound’s ability to bind to specific proteins or enzymes, thereby modulating their activity. The indole ring structure allows for interactions with various receptors and signaling molecules, influencing pathways involved in cell growth, apoptosis, and immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(1H-indol-3-yl)acetate: Lacks the bromine atom, resulting in different reactivity and biological properties.
2-Bromo-1-methyl-1H-indole: Similar structure but without the ester group, affecting its solubility and reactivity.
Indole-3-acetic acid methyl ester: A naturally occurring compound with different biological activities.
Uniqueness
Methyl 2-(2-bromo-1-methyl-1H-indol-3-yl)acetate is unique due to the presence of both the bromine atom and the ester group, which confer distinct chemical reactivity and biological properties. These features make it a valuable compound for various research applications and the development of new therapeutic agents .
Propriétés
Numéro CAS |
1260740-14-4 |
|---|---|
Formule moléculaire |
C12H12BrNO2 |
Poids moléculaire |
282.13 g/mol |
Nom IUPAC |
methyl 2-(2-bromo-1-methylindol-3-yl)acetate |
InChI |
InChI=1S/C12H12BrNO2/c1-14-10-6-4-3-5-8(10)9(12(14)13)7-11(15)16-2/h3-6H,7H2,1-2H3 |
Clé InChI |
JUGGRBGOKLZDPU-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(=C1Br)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3H,3'H-5,5'-Bibenzo[d][1,2,3]triazole](/img/structure/B11928014.png)

![[4-[1,2-Diphenyl-2-(4-phosphonooxyphenyl)ethenyl]phenyl] dihydrogen phosphate](/img/structure/B11928026.png)





![5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B11928060.png)




